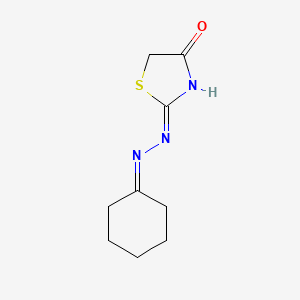
Thiazolidine-2,4-dione, 2-cyclohexylidenehydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-2-CYCLOHEXYLIDENHYDRAZONO]-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that features a thiazolidinone ring fused with a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Z)-2-CYCLOHEXYLIDENHYDRAZONO]-1,3-THIAZOLAN-4-ONE typically involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-[(Z)-2-CYCLOHEXYLIDENHYDRAZONO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized thiazolidinones.
Scientific Research Applications
2-[(Z)-2-CYCLOHEXYLIDENHYDRAZONO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their anti-inflammatory, antiviral, and anticonvulsant properties.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(Z)-2-CYCLOHEXYLIDENHYDRAZONO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-(2,4-Dinitrophenyl)hydrazono-4-oxothiazolidine: This compound shares a similar thiazolidinone structure but with different substituents.
N’-[(2,4-Dinitrophenyl)hydrazono]-2,3-diphenylacrylohydrazide: Another related compound with a hydrazone moiety and different functional groups.
Uniqueness: 2-[(Z)-2-CYCLOHEXYLIDENHYDRAZONO]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of a cyclohexylidene group and a thiazolidinone ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N3OS |
|---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
(2Z)-2-(cyclohexylidenehydrazinylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H13N3OS/c13-8-6-14-9(10-8)12-11-7-4-2-1-3-5-7/h1-6H2,(H,10,12,13) |
InChI Key |
VUXBJWFSWFTRJX-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC(=N/N=C\2/NC(=O)CS2)CC1 |
Canonical SMILES |
C1CCC(=NN=C2NC(=O)CS2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11097557.png)
![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11097561.png)
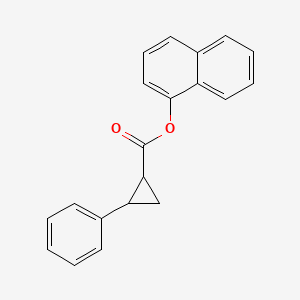
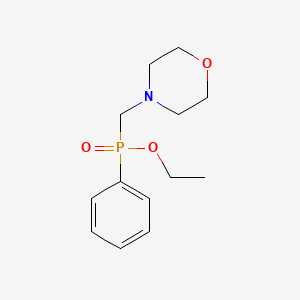
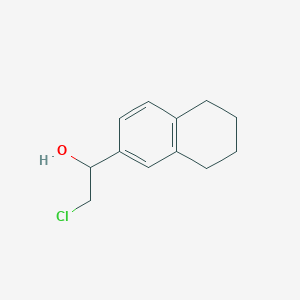

![(4E)-5-(4-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11097595.png)
![4-bromo-2-chloro-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B11097603.png)
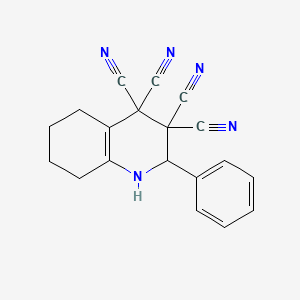
![4-chloro-2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11097619.png)
![(1S,2S,3aR)-2-(3-bromophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11097627.png)
![ethyl 5-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B11097628.png)
![3,5-dinitro-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide](/img/structure/B11097634.png)
